molecular formula C8H12O3 B11718636 ethyl 3-methyl-4-oxopent-2-enoate

ethyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B11718636
M. Wt: 156.18 g/mol
InChI Key: RSZTVSCDAXYPTP-UHFFFAOYSA-N
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Description

It is a versatile intermediate in the synthesis of a wide range of organic compounds and plays a significant role in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a strong base such as sodium ethoxide . The reaction proceeds as follows:

CH3COCH3+2CH3COOEtCH3COCH2COOEt+EtOH\text{CH}_3\text{COCH}_3 + 2\text{CH}_3\text{COOEt} \rightarrow \text{CH}_3\text{COCH}_2\text{COOEt} + \text{EtOH} CH3​COCH3​+2CH3​COOEt→CH3​COCH2​COOEt+EtOH

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetoacetic acid.

    Reduction: It can be reduced to form 3-hydroxybutanoate.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Acetoacetic acid.

    Reduction: 3-hydroxybutanoate.

    Substitution: Various substituted acetoacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-4-oxopent-2-enoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of drugs with anti-inflammatory, analgesic, and antipyretic properties.

    Industry: It is used in the production of dyes, pigments, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its conversion to enolate ions under basic conditions. These enolate ions can then participate in various nucleophilic addition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxopent-2-enoate: Similar structure but lacks the methyl group at the 3-position.

    Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-methyl-4-oxopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZTVSCDAXYPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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